molecular formula C7H12O B13482477 3-Ethylbicyclo[1.1.1]pentan-1-ol

3-Ethylbicyclo[1.1.1]pentan-1-ol

Cat. No.: B13482477
M. Wt: 112.17 g/mol
InChI Key: WGUXBDPUMXVCDT-UHFFFAOYSA-N
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Description

3-Ethylbicyclo[1.1.1]pentan-1-ol is an organic compound belonging to the bicyclic bridged compounds family. It is characterized by a unique structure consisting of a bicyclo[1.1.1]pentane core with an ethyl group and a hydroxyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylbicyclo[1.1.1]pentan-1-ol typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which forms the bicyclo[1.1.1]pentane core. Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethylbicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the bicyclo[1.1.1]pentane core .

Scientific Research Applications

3-Ethylbicyclo[1.1.1]pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethylbicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. Its unique structure allows it to act as a bioisostere, replacing other functional groups in drug molecules to improve their properties. The compound can enhance the three-dimensional character and saturation of molecules, increasing their solubility, potency, and metabolic stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-ethylbicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C7H12O/c1-2-6-3-7(8,4-6)5-6/h8H,2-5H2,1H3

InChI Key

WGUXBDPUMXVCDT-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(C2)O

Origin of Product

United States

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